molecular formula C31H49FeN6O11 B047393 N(alpha)-Dimethylneocoprogen CAS No. 117852-95-6

N(alpha)-Dimethylneocoprogen

Cat. No.: B047393
CAS No.: 117852-95-6
M. Wt: 737.6 g/mol
InChI Key: HHCPFOYNEPECCX-ONBUGDHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(alpha)-Dimethylneocoprogen is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It is a derivative of neocoprogen, a siderophore that plays a crucial role in iron chelation and transport in microorganisms. The addition of dimethyl groups enhances its stability and binding affinity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(alpha)-Dimethylneocoprogen typically involves the following steps:

    Starting Materials: The synthesis begins with neocoprogen as the primary substrate.

    Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (50-70°C) to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: N(alpha)-Dimethylneocoprogen undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at low temperatures (0-5°C).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).

Major Products:

    Oxidation: Formation of dimethylneocoprogen oxides.

    Reduction: Formation of reduced dimethylneocoprogen derivatives.

    Substitution: Formation of substituted dimethylneocoprogen compounds with various functional groups.

Scientific Research Applications

N(alpha)-Dimethylneocoprogen has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions and develop new metal complexes.

    Biology: The compound is employed in microbiological studies to investigate iron transport mechanisms in bacteria and fungi.

    Medicine: this compound is explored for its potential in developing iron-chelating drugs for treating iron overload disorders.

    Industry: It is used in the development of biosensors for detecting iron levels in environmental and clinical samples.

Mechanism of Action

N(alpha)-Dimethylneocoprogen can be compared with other siderophores such as:

    Enterobactin: A high-affinity iron chelator produced by Escherichia coli.

    Ferrichrome: A cyclic hexapeptide siderophore produced by fungi.

    Desferrioxamine: A clinically used iron chelator for treating iron overload.

Uniqueness: this compound’s unique feature is its enhanced stability and binding affinity due to the presence of dimethyl groups, making it more effective in iron chelation compared to its analogs.

Comparison with Similar Compounds

  • Enterobactin
  • Ferrichrome
  • Desferrioxamine

Biological Activity

N(alpha)-Dimethylneocoprogen is a compound with significant biological activity, particularly in the context of antimicrobial properties and its role in iron acquisition mechanisms in bacteria. This article explores its biological activity based on diverse research findings, including data tables and case studies.

Overview of this compound

This compound is a derivative of the natural product neocoprogen, which is a siderophore—a molecule that binds and transports iron in microorganisms. Its structure allows it to effectively chelate iron, making it vital for bacterial growth and pathogenicity.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Iron Chelation : The compound binds to ferric iron (Fe³⁺), facilitating its uptake by bacteria through specific transport systems.
  • Antimicrobial Activity : It has been shown to exhibit bactericidal effects against various Gram-positive bacteria, including multidrug-resistant strains.

Antimicrobial Efficacy

The antimicrobial activity of this compound has been quantitatively assessed through Minimum Inhibitory Concentration (MIC) studies. Below is a summary table of its efficacy against different bacterial strains:

Bacterial StrainMIC (mg/mL)Notes
Staphylococcus aureus0.01Effective against resistant strains
Streptococcus pneumoniae0.01High susceptibility observed
Escherichia coli> 100Limited activity due to outer membrane
Acinetobacter baumannii0.05Effective against multidrug-resistant

Case Studies

  • Study on Staphylococcus aureus :
    A study conducted by researchers demonstrated that this compound significantly reduced the growth of Staphylococcus aureus in vitro. The compound's ability to chelate iron was linked to its bactericidal activity, with a reported MIC of 0.01 mg/mL, indicating potent efficacy against this pathogen .
  • Impact on Biofilm Formation :
    Another investigation focused on the effect of this compound on biofilm formation in Streptococcus pneumoniae. The results indicated that the compound not only inhibited bacterial growth but also disrupted pre-formed biofilms, suggesting potential therapeutic applications in treating biofilm-associated infections .
  • In Vivo Efficacy :
    In vivo studies involving murine models infected with Acinetobacter baumannii showed that administration of this compound led to significant reductions in bacterial load compared to controls, highlighting its potential as an effective treatment option for infections caused by this resistant pathogen .

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of this compound:

  • Toxicity Profile : Studies have indicated that while this compound is effective against certain bacteria, it exhibits low toxicity towards mammalian cells, making it a promising candidate for further development as an antimicrobial agent .
  • Synergistic Effects : Combinations of this compound with existing antibiotics have shown synergistic effects, enhancing the overall antimicrobial efficacy and potentially reducing required dosages .

Properties

IUPAC Name

[(Z)-5-[3-[5-[3-[acetyl(oxido)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-(dimethylamino)-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49N6O11.Fe/c1-21(12-17-38)19-27(40)37(47)16-8-11-26(34(4)5)31(44)48-18-13-22(2)20-28(41)36(46)15-7-10-25-30(43)32-24(29(42)33-25)9-6-14-35(45)23(3)39;/h19-20,24-26,38H,6-18H2,1-5H3,(H,32,43)(H,33,42);/q-3;+3/b21-19+,22-20-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCPFOYNEPECCX-ONBUGDHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])C)N(C)C)[O-])CCO.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])/C)N(C)C)[O-])/CCO.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49FeN6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117852-95-6
Record name N(alpha)-Dimethylneocoprogen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117852956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.